XLogP Lipophilicity: Diethyl Ester Surpasses Dimethyl Ester and Free Acid in a Measurable Gradient
The computed partition coefficient (XLogP) of (Boc-L-Cys-Oet)₂ is 3.0, as reported by the Chemsrc authoritative database . This value is 0.8 log units higher than the dimethyl ester analog (Boc-Cys-OMe)₂ (XLogP3-AA 2.2; PubChem CID 11145091) and 1.4 log units higher than the free-acid dimer (Boc-Cys-OH)₂ (XLogP3-AA 1.6; PubChem CID 98764) [1]. The graduated increase—+0.8 (diethyl vs. dimethyl) and +1.4 (diethyl vs. free acid)—directly reflects the incremental methylene contribution of the ethyl ester moieties and predicts superior solubility in moderately polar aprotic solvents such as DCM, chloroform, and ethyl acetate .
| Evidence Dimension | Computed lipophilicity (XLogP / XLogP3-AA) |
|---|---|
| Target Compound Data | (Boc-L-Cys-Oet)₂: XLogP = 3.0 |
| Comparator Or Baseline | (Boc-Cys-OMe)₂: XLogP3-AA = 2.2; (Boc-Cys-OH)₂: XLogP3-AA = 1.6 |
| Quantified Difference | +0.8 log units vs. dimethyl ester; +1.4 log units vs. free acid |
| Conditions | XLogP3 / XLogP3-AA algorithm-computed values; PubChem 2025 release and Chemsrc 2024 database |
Why This Matters
Higher XLogP translates to enhanced solubility in the moderately polar organic solvents (DCM, CHCl₃) routinely employed in Boc-SPPS and solution-phase fragment coupling, reducing the need for polar aprotic additives or heating that can promote side reactions.
- [1] PubChem. N,N′-Di-Boc-(L)-cystine-dimethyl Ester – CID 11145091: XLogP3-AA 2.2. (Boc-Cys-OH)₂ – CID 98764: XLogP3-AA 1.6. National Center for Biotechnology Information, 2025. https://pubchem.ncbi.nlm.nih.gov/ View Source
